1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine
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Overview
Description
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine typically involves the reaction of 1H-imidazole with 3-chloropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases such as cancer and infections.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1H-Imidazol-1-yl)propan-1-ol
- 2-Chloro-3-(1H-imidazol-4-yl)propan-1-amine
Uniqueness
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the imidazole ring makes it a versatile compound for various applications in research and industry .
Biological Activity
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research findings.
Chemical Structure and Properties
The compound's structure features a chloro group, an imidazole ring, and a propan-2-amine backbone. These structural elements contribute to its biological activity. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
E. faecalis | 40 µg/mL | Moderate |
P. aeruginosa | 50 µg/mL | Moderate |
S. typhi | 30 µg/mL | High |
K. pneumoniae | 50 µg/mL | Moderate |
The compound's activity was comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 to 30 mm across different organisms .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory activity . Studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory conditions .
Case Studies and Research Findings
A study published in Molecules highlighted the synthesis of various derivatives of imidazole compounds, including this compound, and their evaluation for biological activity. The findings indicated that modifications to the imidazole ring could enhance antimicrobial potency and selectivity against specific pathogens .
Another research article detailed the compound's effectiveness against Candida albicans, a common fungal pathogen responsible for nosocomial infections. The compound demonstrated a MIC value significantly lower than that of fluconazole, indicating superior antifungal activity .
Properties
IUPAC Name |
1-chloro-3-(1H-imidazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOXRFPLFJWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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